molecular formula C10H18N2 B2728496 Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 142920-56-7

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B2728496
CAS No.: 142920-56-7
M. Wt: 166.268
InChI Key: RXKWPINKZUKOKE-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound with the molecular formula C10H18N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as:

Uniqueness

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other pyrrole derivatives may not be as effective .

Biological Activity

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound recognized for its unique structural features, including a butyl group and a pyrrole-derived moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies related to its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N, with a molecular weight of approximately 166.22 g/mol. The compound features a pyrrole ring, known for its aromatic properties, which contributes to its biological reactivity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms depend on the targeted pathways and the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

This data suggests that this compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

A study assessed the effects of this compound on MCF-7 breast cancer cells:

  • Cell Viability : The compound significantly reduced cell viability at concentrations above 100 µM.
  • LDH Release : Treated cells exhibited elevated lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), indicating cell membrane damage and apoptosis induction.

Structure–Activity Relationship

The unique structure of this compound allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Its structural similarity to other pyrrole derivatives suggests that modifications could lead to compounds with improved biological activities.

Table 2: Comparison with Similar Compounds

CompoundBiological Activity
1-(1-methyl-1H-pyrrol-2-yl)ethanoneModerate antibacterial
N-MethylpyrroleLow anticancer activity
ButylamineLimited antimicrobial effects

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKWPINKZUKOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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